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Compound of Interest

Compound Name: Hex-2-en-1-yl pentanoate

Cat. No.: B15158438 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hex-2-en-1-yl pentanoate is an organic compound classified as an ester. It is recognized for

its characteristic fruity aroma, which has led to its use in the flavor and fragrance industries.

This technical guide provides a comprehensive overview of its chemical properties, synthesis,

and reactivity, aimed at professionals in research and development.

Chemical Identity and Properties
The IUPAC name for this compound is hex-2-enyl pentanoate. It is also known by various

synonyms, which often specify the stereochemistry of the double bond.

Table 1: Chemical Identifiers and Synonyms
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Identifier/Synonym Value

IUPAC Name hex-2-enyl pentanoate

Molecular Formula C₁₁H₂₀O₂

Molecular Weight 184.27 g/mol [1]

(E)-isomer Synonym
(E)-2-Hexenyl pentanoate, trans-2-Hexenyl

pentanoate

(Z)-isomer Synonym
(Z)-2-Hexenyl pentanoate, cis-2-Hexenyl

pentanoate

CAS Number (E)-isomer 56922-74-8

CAS Number (Z)-isomer 35852-46-1

Table 2: Physicochemical Properties of (E)-Hex-2-en-1-yl Pentanoate

Property Value

Appearance Colorless to pale yellow liquid

Odor Fruity, green, apple/pear-like[2]

Specific Gravity 0.873 - 0.879 @ 25°C[2]

Refractive Index 1.431 - 1.438 @ 20°C[2]

Flash Point 76.67 °C (170 °F)[2]

Vapor Pressure 0.0464 mmHg @ 25°C[2]

Spectral Data:

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for hex-2-en-1-yl pentanoate
are not readily available in the public domain. However, based on the structure, the following

characteristic spectral features are expected:

¹H NMR: Signals in the regions of 5.5-5.8 ppm for the vinyl protons, around 4.5 ppm for the

methylene protons adjacent to the ester oxygen, and typical signals for the aliphatic chains.
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¹³C NMR: A peak at approximately 173 ppm for the ester carbonyl carbon, signals in the

vinylic region (around 120-140 ppm), and signals for the aliphatic carbons.

IR Spectroscopy: A strong absorption band around 1735 cm⁻¹ corresponding to the C=O

stretching of the ester functional group, and a C=C stretching absorption around 1650 cm⁻¹.

Synthesis and Experimental Protocols
The primary method for the synthesis of hex-2-en-1-yl pentanoate is the Fischer esterification

of hex-2-en-1-ol with pentanoic acid, catalyzed by an acid.

Fischer Esterification Workflow

Hex-2-en-1-ol +
Pentanoic Acid

Reflux Condenser Setup

Acid Catalyst
(e.g., H₂SO₄)

Work-up:
1. Neutralization (e.g., NaHCO₃)
2. Extraction (e.g., Diethyl ether)

3. Drying (e.g., Na₂SO₄)

Purification:
Distillation Hex-2-en-1-yl Pentanoate

Click to download full resolution via product page

Caption: Fischer esterification workflow for the synthesis of Hex-2-en-1-yl pentanoate.

Detailed Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of an unsaturated ester via Fischer

esterification.

Materials:

Hex-2-en-1-ol

Pentanoic acid

Concentrated sulfuric acid (catalyst)
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Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation

apparatus.

Procedure:

In a round-bottom flask, combine equimolar amounts of hex-2-en-1-ol and pentanoic acid.

For example, 10.0 g of hex-2-en-1-ol and 10.2 g of pentanoic acid.

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.[3] The progress of

the reaction can be monitored by thin-layer chromatography (TLC).

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

Add diethyl ether to dissolve the ester and wash the organic layer sequentially with water

and saturated sodium bicarbonate solution to neutralize the excess acid.

Separate the organic layer and dry it over anhydrous sodium sulfate.

Filter to remove the drying agent and remove the solvent under reduced pressure.

Purify the crude ester by vacuum distillation to obtain the final product.

Chemical Reactions of Hex-2-en-1-yl Pentanoate
Hex-2-en-1-yl pentanoate can undergo several key reactions, including hydrolysis, oxidation

of the double bond, and reduction of the ester group.

Hydrolysis
The ester bond can be cleaved through hydrolysis under either acidic or basic conditions to

yield the parent alcohol and carboxylic acid (or its salt).[4][5][6]
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Acid-Catalyzed Hydrolysis Protocol:

Reflux the ester with an excess of dilute aqueous acid (e.g., 1 M H₂SO₄) for several hours.

After cooling, extract the mixture with an organic solvent.

Separate and purify the alcohol and carboxylic acid products.

Base-Catalyzed Hydrolysis (Saponification) Protocol:

Reflux the ester with an aqueous solution of a strong base (e.g., 1 M NaOH) until the

reaction is complete.[4]

Distill off the resulting alcohol.

Acidify the remaining aqueous solution with a strong acid (e.g., HCl) to precipitate the

carboxylic acid, which can then be isolated by filtration or extraction.

Oxidation (Epoxidation)
The carbon-carbon double bond in the hexenyl moiety can be oxidized, for example, to form an

epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[7]

Epoxidation Protocol:

Dissolve the ester in a suitable solvent such as dichloromethane.

Add an equimolar amount of m-CPBA portion-wise at 0°C.

Stir the reaction mixture at room temperature until the starting material is consumed

(monitored by TLC).

Wash the reaction mixture with a solution of sodium bisulfite and then with sodium

bicarbonate to remove excess peroxy acid and the benzoic acid byproduct.

Dry the organic layer and remove the solvent to yield the epoxide.

Reduction
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The ester functional group can be reduced to two primary alcohols using a strong reducing

agent like lithium aluminum hydride (LiAlH₄).[8][9][10]

Reduction Protocol:

In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ether

solvent (e.g., diethyl ether or THF).

Slowly add a solution of the ester in the same solvent to the LiAlH₄ suspension at 0°C.

After the addition is complete, stir the mixture at room temperature for a few hours.

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a

sodium hydroxide solution.

Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

Dry the organic layer and remove the solvent to isolate the two alcohol products.

Biological Context and Applications
The primary biological relevance of hex-2-en-1-yl pentanoate and similar fruity esters is their

interaction with the olfactory system, leading to the perception of fruity scents. This property is

extensively utilized in the food and fragrance industries.

Olfactory Signaling Pathway
The perception of smell begins with the binding of odorant molecules to specific olfactory

receptors in the nasal cavity. This initiates a signal transduction cascade that ultimately leads to

the perception of a particular scent in the brain.

Hex-2-en-1-yl Pentanoate Olfactory Receptor
(GPCR) G Protein Activation Adenylyl Cyclase Activation cAMP Production Ion Channel Opening Neuron Depolarization Signal to Brain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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